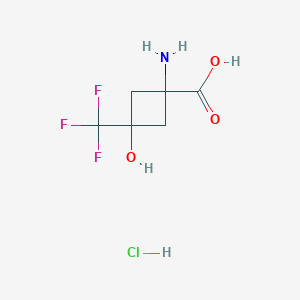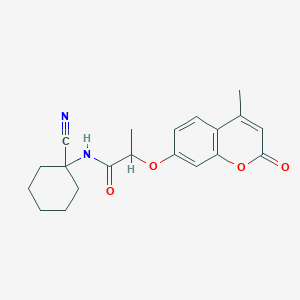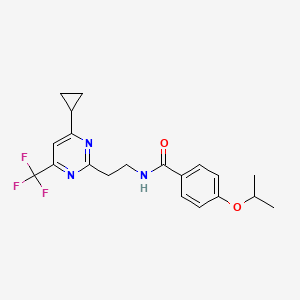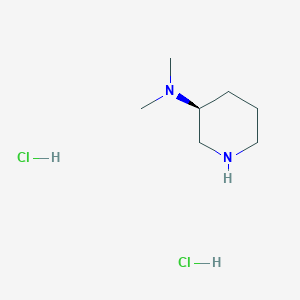
2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C13H13N3O4 . The structure includes a cyclopropane ring, a furan ring, and an oxazole ring, which are connected by amide and carboxamide groups . The exact structure can be found in databases like PubChem .Physical and Chemical Properties Analysis
The molecular weight of the compound is 275.26 g/mol . It has a complexity of 386, as computed by Cactvs 3.4.8.18 . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . Its topological polar surface area is 97.4 Ų . It has a rotatable bond count of 5 .Wissenschaftliche Forschungsanwendungen
Antiallergic Compounds Synthesis
A series of compounds related to "2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide" have been synthesized to evaluate their antiallergic activity. These compounds have shown potent antiallergic activity in tests, highlighting their potential as novel antiallergic agents. This research contributes to the development of new therapeutic options for allergic conditions (Georgiev et al., 1987).
Advancements in Gold Catalysis
The compound's structural motif has been used in studies exploring the use of gold catalysis for the synthesis of oxazoles, demonstrating the compound's role in facilitating novel synthetic pathways. This work showcases the potential of using bidentate ligands to control the reactivity of gold carbenes, opening new avenues for the development of synthetic methods (Luo et al., 2012).
Novel Oxazole Synthesis Techniques
Research into the synthesis of oxazoles, including compounds with similar structures to "this compound," has led to the development of new synthetic techniques. These methods enable the efficient production of oxazole derivatives, which are crucial in medicinal chemistry and drug development (Selvi & Srinivasan, 2014).
Antibacterial Activity Exploration
The structure of "this compound" has been utilized in the synthesis of compounds with potential antibacterial activities. This research underscores the importance of exploring novel compounds for their therapeutic potential against bacterial infections (Aktan et al., 2017).
Potential in Tyrosinase Inhibition
Studies have also focused on the synthesis of new derivatives with the aim of finding potent tyrosinase inhibitors. These compounds, related to the chemical structure , have been evaluated for their inhibitory activity, indicating their potential use in treating conditions like hyperpigmentation (Dige et al., 2019).
Eigenschaften
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-(furan-2-ylmethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-11(8-3-4-8)16-13-15-10(7-20-13)12(18)14-6-9-2-1-5-19-9/h1-2,5,7-8H,3-4,6H2,(H,14,18)(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOSLIAAMQPUGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2363464.png)

![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2363467.png)

![N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2363470.png)
![2-(4-fluorophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2363471.png)
![N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2363472.png)


![N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2363478.png)

![(5E)-3-(2-aminoethyl)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2363483.png)


